4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide
Description
4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with an isopropyl group at the 4-position of the benzamide core. The amide nitrogen is further functionalized with a pyridin-2-ylmethyl group. Tetrazoles are nitrogen-rich heterocycles often employed as bioisosteres for carboxylic acids due to their comparable acidity and metabolic stability . The pyridinylmethyl moiety may enhance target binding via π-π stacking or hydrogen-bonding interactions, while the isopropyl group contributes to lipophilicity.
Properties
Molecular Formula |
C17H18N6O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H18N6O/c1-12(2)23-21-16(20-22-23)13-6-8-14(9-7-13)17(24)19-11-15-5-3-4-10-18-15/h3-10,12H,11H2,1-2H3,(H,19,24) |
InChI Key |
MYROYGUAEVBZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide typically involves the formation of the tetrazole ring followed by the attachment of the pyridine and benzamide groups. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. Subsequent reactions involve the coupling of the tetrazole with pyridine-2-carboxaldehyde and benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can interact with enzymes like P38 MAP kinase, which is involved in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamide derivatives from diverse sources, focusing on structural variations and inferred physicochemical or pharmacological properties.
Substituent Effects on the Benzamide Core
- Target Compound : The 4-position of the benzamide is substituted with a 2-isopropyl-2H-tetrazol-5-yl group. This introduces both steric bulk and hydrogen-bonding capacity.
- Compounds (e.g., Entry 13–17): These derivatives feature alkoxy (e.g., cyanomethoxy, propenyloxy) or aryloxy groups at the 4-position of a phenyl ring attached to a propanamide backbone . For instance: N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-... N-{...3-[4-(prop-2-en-1-yloxy)phenyl]...} benzamide (Entry 14): The propenyloxy group may confer reactivity (e.g., Michael addition susceptibility), unlike the inert tetrazole.
Heterocyclic Modifications
- Target Compound : The tetrazole ring provides metabolic resistance, a critical advantage over ester- or ether-containing analogs (e.g., compounds), which are prone to hydrolysis .
- Compound (N-[5-benzyl-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-... In contrast, the target’s pyridinylmethyl group may favor different receptor interactions .
Amide Side-Chain Variations
- Target Compound : The pyridin-2-ylmethyl group attached to the amide nitrogen offers a planar aromatic system for target binding.
- Compounds (e.g., N-(propan-2-yl)-2-[...]benzamide): These feature simpler isopropyl or dimethylamino groups on the amide nitrogen, reducing steric complexity but possibly limiting binding specificity .
Data Table: Structural and Inferred Property Comparison
*Predicted using fragment-based methods (e.g., XLogP3).
†Estimated based on structural formula.
Research Findings and Implications
Metabolic Stability: The tetrazole group in the target compound likely confers superior resistance to oxidative metabolism compared to alkoxy-substituted analogs (), aligning with known tetrazole pharmacology .
Binding Interactions : The pyridinylmethyl group may mimic coenzyme or peptide motifs in enzyme active sites, a feature absent in ’s simpler amides.
Lipophilicity vs. Solubility : The target’s logP (~2.5) suggests a balance between membrane permeability and solubility, whereas ’s polar derivatives (logP ~1.8) may require formulation optimization for bioavailability .
Biological Activity
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the tetrazole moiety, facilitate significant interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C16H21N5O, with a molecular weight of 315.37 g/mol. The IUPAC name is N-(pyridin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide. The structure includes a tetrazole ring linked to a benzamide moiety, which mimics carboxylic acids, enhancing its interaction with biological systems.
The biological activity of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide primarily involves:
1. Enzyme Inhibition:
The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. The tetrazole group can form hydrogen bonds and engage in electrostatic interactions, crucial for modulating enzyme activity.
2. Receptor Binding:
It acts as a ligand for various receptors, influencing cellular signaling pathways. Its ability to mimic natural substrates allows it to bind effectively to target sites.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Antifungal Activity
In antifungal studies, 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide showed promising results against several fungal species. The compound's structural characteristics allow it to penetrate fungal cell membranes and inhibit growth by targeting specific enzymes involved in cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. For instance, a study reported that the compound exhibited an IC50 value of 6.26 ± 0.33 μM against HCC827 cells, highlighting its effectiveness in inhibiting tumor growth .
Case Studies and Research Findings
| Study | Target | IC50 Value (μM) | Remarks |
|---|---|---|---|
| HCC827 | 6.26 ± 0.33 | Significant cytotoxicity observed | |
| NCI-H358 | 6.48 ± 0.11 | Comparable efficacy in different assays | |
| Bacterial Strains | Varies | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
